CID 71405970
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Overview
Description
The compound with the identifier “CID 71405970” is a chemical entity registered in the PubChem database
Preparation Methods
The preparation of CID 71405970 involves several synthetic routes. One common method includes the reaction of a compound with non-nucleophilic alkali and iodine to synthesize an intermediate. This intermediate undergoes further reactions, such as the Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst, followed by demethylation to yield the final product . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71405970 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of functional groups with different substituents .
Scientific Research Applications
CID 71405970 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsAdditionally, in industry, this compound can be utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of CID 71405970 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 71405970 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groupsSome similar compounds include those registered in the PubChem database with similar molecular formulas or structural features .
Properties
CAS No. |
87004-00-0 |
---|---|
Molecular Formula |
Cl3KRu |
Molecular Weight |
246.5 g/mol |
InChI |
InChI=1S/3ClH.K.Ru/h3*1H;;/q;;;;+3/p-3 |
InChI Key |
PGDULQAVWHACDZ-UHFFFAOYSA-K |
Canonical SMILES |
Cl[Ru](Cl)Cl.[K] |
Origin of Product |
United States |
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